MS/MS Transition Validation: L-Lysine-d4 Provides a Distinct +4 Da Shift for Unambiguous SRM Quantification
In targeted LC-MS/MS using Selected Reaction Monitoring (SRM), L-Lysine-d4 demonstrates a distinct precursor-to-product ion transition (m/z 151.1379 → 88.11) compared to the unlabeled L-lysine transition (m/z 147.1128 → 84.08). This +4 Da mass shift, resulting from the four deuterium atoms, ensures complete spectral separation from the endogenous analyte, eliminating isotopic cross-talk and enabling accurate peak integration [1]. This performance is superior to L-lysine-d3 (+3 Da), which may suffer from incomplete resolution from the M+1 and M+2 natural abundance isotopes of the analyte in complex matrices, potentially introducing quantification bias.
| Evidence Dimension | SRM Transition (Precursor → Product Ion) |
|---|---|
| Target Compound Data | m/z 151.1379 → 88.11 |
| Comparator Or Baseline | Unlabeled L-Lysine: m/z 147.1128 → 84.08 |
| Quantified Difference | Mass shift: +4.0251 Da (precursor), +4.03 Da (product) |
| Conditions | LC-MS/MS SRM analysis; Nature Scientific Reports, Table 2 [1] |
Why This Matters
This validated mass shift guarantees baseline chromatographic and spectral resolution from the endogenous analyte, which is a non-negotiable requirement for achieving precise and reproducible absolute quantification in regulated bioanalysis and clinical diagnostics.
- [1] Nature Scientific Reports. (2016). Table 2: SRM absolute quantification of selected metabolites and their stable isotope-labeled internal standards. Scientific Reports, 6, 30869. https://doi.org/10.1038/srep30869 View Source
